Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-1-(2-pyridyl)-4-azaindole

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

Secure the authentic 4-azaindole isomer for your kinase program. 7-Bromo-1-(2-pyridyl)-4-azaindole delivers an irreplaceable hinge-binding vector distinct from generic 5‑, 6‑, or 7‑azaindole building blocks. The C7‑bromo handle enables modular Suzuki/amination SAR elaboration while the N1‑2‑pyridyl group is pre‑installed for direct biological testing. Accept no substitute: isomeric mismatch guarantees synthetic failure and target disengagement.

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
Cat. No. B13704841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-(2-pyridyl)-4-azaindole
Molecular FormulaC12H8BrN3
Molecular Weight274.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C=CC3=NC=CC(=C32)Br
InChIInChI=1S/C12H8BrN3/c13-9-4-7-14-10-5-8-16(12(9)10)11-3-1-2-6-15-11/h1-8H
InChIKeyVRVHIQSISPXUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-(2-pyridyl)-4-azaindole: CAS 2105201-45-2 Procurement and Differentiation Guide for Kinase Inhibitor Synthesis


7-Bromo-1-(2-pyridyl)-4-azaindole (CAS 2105201-45-2) is a halogenated 4-azaindole (1H-pyrrolo[3,2-b]pyridine) derivative featuring a bromine atom at the 7-position and a 2-pyridyl substituent at the N1-position of the pyrrole ring. The molecular formula is C12H8BrN3 with a molecular weight of 274.12 g/mol . The 4-azaindole scaffold represents one of four positional isomers of the azaindole family and serves as a privileged heterocyclic core in kinase inhibitor drug discovery programs, where it functions as a bioisostere of the indole or purine systems capable of engaging the ATP-binding hinge region of kinases [1]. The bromine substituent at the 7-position provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling modular elaboration to diverse kinase-targeting chemotypes [1].

Why Generic 7-Bromo-1-(2-pyridyl)-4-azaindole Substitution Carries Unacceptable Risk: Differentiation of Azaindole Isomers and Substitution Patterns


Procurement of any generic halogenated azaindole derivative without verifying the precise positional isomer and substitution pattern introduces substantial risk of synthetic failure and target engagement mismatch. The four azaindole positional isomers (4-, 5-, 6-, and 7-azaindole) differ fundamentally in the spatial orientation of their pyridine nitrogen atom relative to the pyrrole ring, which critically alters hydrogen-bonding geometry with the kinase hinge region—each isomer presents distinct binding modes, selectivity profiles, and structure-activity relationships that are non-interchangeable [1]. Among these, 7-azaindole is the most frequently encountered isomer in kinase inhibitor development, while 4-azaindole derivatives such as the target compound offer alternative hinge-binding trajectories that may confer selectivity advantages against specific kinase subfamilies [2]. Furthermore, the specific combination of the 7-position bromine and N1 2-pyridyl group in 7-Bromo-1-(2-pyridyl)-4-azaindole represents a distinct chemical vector space that cannot be replicated by alternative halogenation sites (e.g., 5-bromo or 6-bromo) or alternative N1 substituents (e.g., ethyl, isobutyl, or phenylsulfonyl-protected variants), each of which produces different steric and electronic environments affecting both coupling reactivity and downstream kinase binding affinity [1].

7-Bromo-1-(2-pyridyl)-4-azaindole: Quantitative Comparative Evidence for Scientific Selection


Synthetic Access Efficiency: Direct Bromination at 7-Position of 4-Azaindole vs. Alternative Regioisomers

Synthetic access to 7-bromo-substituted 4-azaindole derivatives presents distinct challenges relative to other halogenation patterns. Direct bromination of the 4-azaindole scaffold using conventional electrophilic aromatic substitution methods can be problematic due to the potential for reaction at multiple sites . In contrast, regioselective C-7 bromination of closely related scaffolds such as 4-substituted 1H-indazoles has been successfully achieved using N-bromosuccinimide (NBS) in DMF at elevated temperatures, affording the C-7 bromo product in high yield . This indicates that procurement of the pre-synthesized 7-bromo isomer is preferable to in-house bromination of 1-(2-pyridyl)-4-azaindole due to regioselectivity risks. The 2-pyridyl substituent at N1 further influences the electron density of the pyrrole ring and may alter bromination regioselectivity compared to unsubstituted or alkyl-substituted analogs, making the pre-formed building block strategically valuable for time-efficient library synthesis .

Medicinal Chemistry Heterocyclic Synthesis Cross-Coupling

Isomer-Specific Kinase Hinge-Binding Geometry: 4-Azaindole vs. 7-Azaindole Scaffold Comparison

The four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole) exhibit fundamentally different hydrogen-bonding geometries with the kinase hinge region due to variation in the spatial positioning of the pyridine nitrogen atom relative to the pyrrole NH [1]. While 7-azaindole is the most frequently encountered isomer in kinase inhibitor development, 4-azaindole derivatives such as 7-Bromo-1-(2-pyridyl)-4-azaindole offer an alternative hinge-binding trajectory that may confer selectivity advantages against specific kinase subfamilies [2]. The 2-pyridyl group at N1 provides an additional nitrogen atom capable of engaging in hydrogen bonding or metal coordination interactions distinct from those available to N1-alkyl or N1-aryl substituted analogs. Molecular docking studies of 4-azaindole-containing PAK1 inhibitors have identified hydrogen bonding interactions with Glu345 and Leu347 in the kinase active site as critical determinants of inhibitor potency, with hydrophobic interactions involving Val284, Val328, Met344, and Leu396 contributing to binding affinity [3].

Kinase Inhibition Structure-Based Drug Design ATP-Competitive Inhibitors

N1 Substituent Effect on Chemical Reactivity: 2-Pyridyl vs. Alkyl vs. Phenylsulfonyl Derivatives

The identity of the N1 substituent on the 4-azaindole scaffold exerts a profound influence on the electronic properties of the pyrrole ring and the reactivity of the pendant bromine atom in cross-coupling reactions. The 2-pyridyl group in 7-Bromo-1-(2-pyridyl)-4-azaindole provides a distinct electronic environment compared to commonly used N1 substituents such as ethyl, isobutyl, or phenylsulfonyl protecting groups . The pyridyl nitrogen at the ortho position relative to the pyrrole N1 can participate in metal coordination during palladium-catalyzed transformations, potentially altering catalytic cycle kinetics and cross-coupling yields [1]. In the broader azaindole literature, Suzuki cross-coupling of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with diverse phenylboronic acids proceeds in good yields, demonstrating that the N1 substituent choice is non-trivial for reaction optimization [1]. The SMILES string (Brc1ccnc2ccn(-c3ccccn3)c12) confirms the precise connectivity that enables orthogonal functionalization strategies .

Palladium Catalysis Suzuki Coupling Buchwald-Hartwig Amination

Halogen Position Effect on Downstream Kinase SAR: 7-Bromo vs. 5-Bromo vs. 6-Bromo 4-Azaindoles

The position of the bromine substituent on the 4-azaindole core determines the trajectory of elaborated functional groups following cross-coupling reactions, which in turn dictates occupancy of kinase binding pocket sub-pockets. The 7-bromo position in 7-Bromo-1-(2-pyridyl)-4-azaindole projects substituents toward a distinct region of chemical space compared to 5-bromo or 6-bromo 4-azaindole analogs . In the context of kinase inhibitor design, the pyridyl-substituted azaindole framework has been successfully employed in the development of tricyclic IKK2 inhibitors, where specific substitution patterns proved critical for achieving potent in vitro activity and oral efficacy in a mouse model of inflammatory bowel disease [1]. The 7-bromo position provides a vector that may access different kinase sub-pockets than alternative bromination sites, enabling differential SAR exploration. SAR elucidation studies of azaindole derivatives have demonstrated that subtle changes in substitution pattern can produce dramatic shifts in kinase selectivity profiles and binding mode [2].

Structure-Activity Relationship Kinase Inhibitor Design Vector Exploration

Optimal Research and Procurement Applications for 7-Bromo-1-(2-pyridyl)-4-azaindole in Drug Discovery


Modular Synthesis of 4-Azaindole-Based Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

7-Bromo-1-(2-pyridyl)-4-azaindole serves as a versatile building block for generating focused libraries of 7-substituted 4-azaindole derivatives through palladium-catalyzed Suzuki-Miyaura coupling with aryl, heteroaryl, or alkenyl boronic acids. This strategy is directly supported by the established use of halogenated azaindoles as cross-coupling substrates in kinase inhibitor medicinal chemistry [1]. The bromine atom at the 7-position provides a reliable synthetic handle, while the pre-installed N1 2-pyridyl group eliminates the need for post-coupling N-arylation steps that often proceed with variable yields. This compound is particularly suited for SAR campaigns targeting kinases where 4-azaindole scaffolds have demonstrated activity, including PAK1, c-Met, and IKK2 [2].

Selective Kinase Inhibitor Lead Optimization Requiring 4-Azaindole Hinge-Binding Geometry

For drug discovery programs where the 4-azaindole hinge-binding mode is preferred over the more common 7-azaindole geometry, 7-Bromo-1-(2-pyridyl)-4-azaindole provides a pre-functionalized entry point for lead optimization. The 4-azaindole isomer presents distinct hydrogen-bonding interactions with kinase hinge residues relative to other azaindole positional isomers, which may confer selectivity advantages against specific kinase subfamilies [1]. The 2-pyridyl group at N1 offers an additional nitrogen atom that can participate in hinge-binding or solvent-exposed interactions, distinguishing this compound from N1-alkyl analogs commonly employed in kinase inhibitor synthesis. Molecular docking studies of 4-azaindole-containing PAK1 inhibitors have identified key hinge contacts (Glu345, Leu347) that govern inhibitor potency [2].

Buchwald-Hartwig Amination for C-N Bond Formation at the 7-Position

The 7-bromo substituent of this compound is amenable to Buchwald-Hartwig amination with primary or secondary amines, enabling the installation of amine-containing pharmacophores at the 7-position of the 4-azaindole core [1]. This synthetic pathway is particularly valuable for exploring vectors that project toward kinase solvent-exposed regions or back-pocket binding sites. The 2-pyridyl N1 substituent remains intact under standard palladium-catalyzed amination conditions, preserving the N1 functionalization while allowing modular elaboration at C7. This orthogonal reactivity profile distinguishes the compound from N1-unsubstituted 7-bromo-4-azaindole (CAS 1190318-63-8), which would require subsequent N1 functionalization [1].

Fragment-Based Drug Discovery (FBDD) Hit Elaboration

In fragment-based drug discovery programs targeting kinases, 7-Bromo-1-(2-pyridyl)-4-azaindole represents a fragment-sized building block that can be elaborated to improve binding affinity and selectivity. The azaindole framework has been successfully employed in FBDD programs leading to clinical kinase inhibitors, as documented in comprehensive reviews of the field [1]. The combination of the 4-azaindole core (molecular weight contribution ~118 Da) with the 7-bromo synthetic handle and N1 2-pyridyl group provides a fragment-sized starting point (~274 Da) that satisfies typical fragment library criteria while offering three distinct vectors for chemical elaboration: the 2-position of the pyrrole ring, the 7-position via bromine displacement, and potential functionalization of the 2-pyridyl ring. This multi-vector elaboration capacity distinguishes the compound from simpler halogenated azaindole building blocks lacking the N1 pyridyl group.

Quote Request

Request a Quote for 7-Bromo-1-(2-pyridyl)-4-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.